

# A Comparative Analysis of the Detonation Performance of Nitropyrimidine Derivatives

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## Compound of Interest

Compound Name: 5-Nitro-2,4,6-triaminopyrimidine

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This guide provides a comparative analysis of the detonation performance of several nitropyrimidine derivatives, a class of energetic materials with potential applications in various fields. The information presented herein is a compilation of experimental and theoretical data from recent scientific literature, intended to assist researchers in evaluating and selecting compounds for further investigation.

## Data Presentation: A Side-by-Side Look at Performance

The following table summarizes key detonation performance parameters for a selection of nitropyrimidine derivatives. It is important to note that a significant portion of the available data is derived from theoretical calculations, which provide valuable estimates but should be validated by experimental results.

Compound Name	Abbreviation	Density (ρ) (g/cm³)	Detonation Velocity (D) (m/s)	Detonation Pressure (P) (GPa)	Impact Sensitivity (IS) (J)	Friction Sensitivity (FS) (N)	Data Type
2,4,6-Triamino-5-nitropyrimidine-1,3-dioxide	-	1.95	9169	-	>60	>360	Experimental <a href="#">[1]</a> <a href="#">[2]</a>
N-(7-oxo-6,7-dihydro- <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> oxadiazolo[3,4-d]pyrimidin-5-yl)nitramide	Compound 1	1.84	8089	26.9	≥15	>360	Calculated <a href="#">[1]</a> <a href="#">[5]</a>
2,4,6-Triamino-5-nitropyrimidin-1-ium nitrate	Compound 2	1.85	8644	29.6	≥15	>360	Calculated <a href="#">[1]</a> <a href="#">[5]</a>
4,6-Diamino-5-nitro-2-oxo-2,3-dihydropyrimidin-	Compound 3	1.81	7996	26.0	≥15	>360	Calculated <a href="#">[1]</a> <a href="#">[5]</a>

1-ium

nitrate

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## Key Experimental and Computational Methodologies

The determination of detonation performance and sensitivity of energetic materials involves a combination of specialized experimental techniques and computational modeling.

### Experimental Protocols

#### 1. Detonation Velocity Measurement:

- **Rate Stick Test:** A common method involves packing the explosive material into a long, cylindrical tube of a known diameter. The detonation is initiated at one end, and the time it takes for the detonation wave to travel between two or more embedded probes (such as ionization pins or optical fibers) is measured. The detonation velocity is then calculated from the distance between the probes and the measured time interval.

#### 2. Detonation Pressure Measurement:

- **Plate Dent Test:** This test involves detonating a cylindrical charge of the explosive in direct contact with a thick witness plate made of a standardized material (e.g., steel). The detonation pressure is correlated to the depth of the dent created in the plate. This method provides a relative measure of the explosive's brisance or shattering effect.

#### 3. Sensitivity to Mechanical Stimuli:

- **Impact Sensitivity (BAM Fallhammer):** This test determines the sensitivity of an explosive to impact. A specified weight is dropped from varying heights onto a small sample of the material placed in a standardized apparatus. The impact energy at which a reaction (e.g., explosion, smoke, or decomposition) is observed in 50% of the trials (the H50 value) is determined.
- **Friction Sensitivity (BAM Friction Apparatus):** This method assesses the sensitivity of a material to frictional forces. A sample is placed on a porcelain plate and subjected to a

moving porcelain pin under a specified load. The test determines the load at which a reaction occurs.

## Computational Protocols

### 1. Density Functional Theory (DFT):

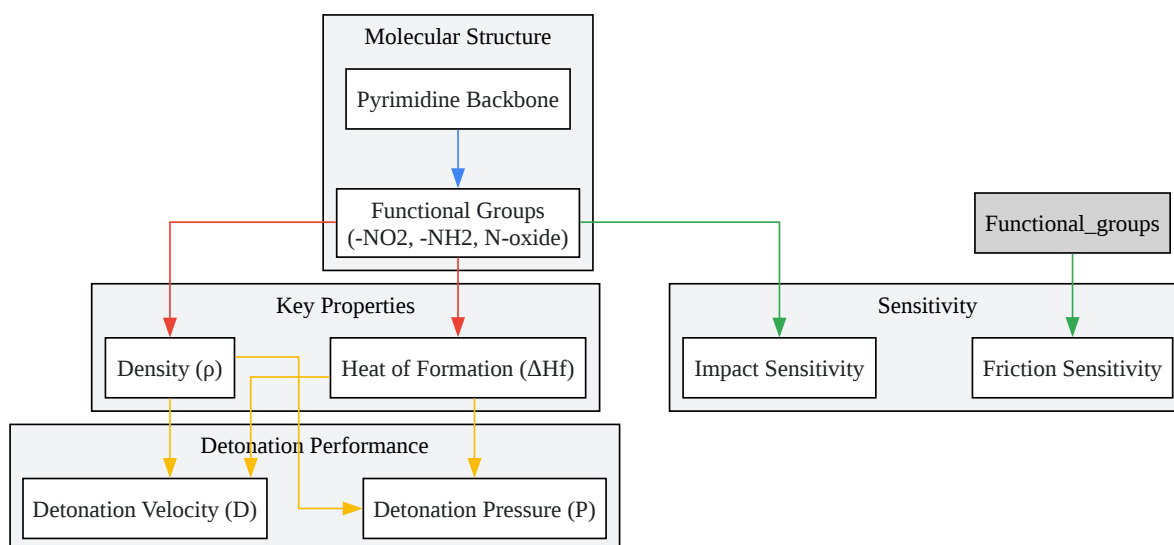
- DFT calculations are widely used to predict the molecular properties of energetic materials. By determining the optimized molecular geometry and electronic structure, properties such as the heat of formation can be calculated. These, in turn, are used as inputs for further performance predictions.

### 2. Empirical and Semi-Empirical Methods:

- Kamlet-Jacobs (K-J) Equations: These are a set of empirical equations used to estimate the detonation velocity and pressure of an explosive based on its elemental composition, density, and heat of formation.
- EXPLO5 Program: This is a thermochemical code used to calculate the detonation parameters of explosives. It is based on the Becker-Kistiakowsky-Wilson (BKW) equation of state for the detonation products.

## Visualization of Structure-Performance Relationship

The following diagram illustrates the logical relationship between the structural features of the pyrimidine-based energetic materials and their resulting detonation performance and sensitivity.

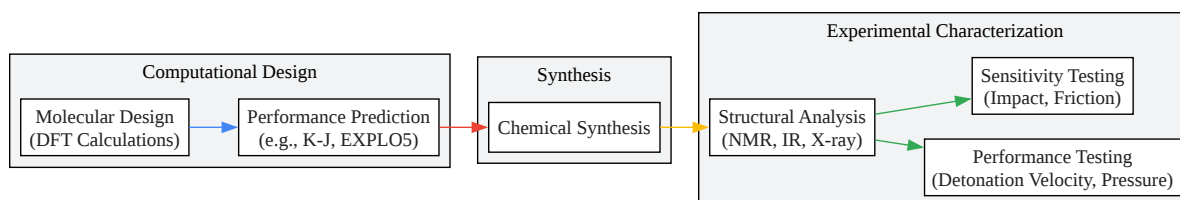


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Caption: Relationship between molecular structure and explosive properties.

## Experimental Workflow for Characterization

The general workflow for characterizing a novel energetic material is depicted below. This process integrates computational prediction with experimental synthesis and testing to ensure a comprehensive evaluation of the material's properties.



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## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of energetic molecules based on pyrimidine rings: Selection and verification of computational-assisted synthesis pathways | CoLab [colab.ws]
- 5. Facile synthesis of three low-sensitivity energetic materials based on pyrimidine backbones - Northwestern Polytechnical University [pure.nwpu.edu.cn:443]
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